molecular formula C17H20O4 B12781191 (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester CAS No. 86421-33-2

(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester

Cat. No.: B12781191
CAS No.: 86421-33-2
M. Wt: 288.34 g/mol
InChI Key: VHMKGBYCXDBNFU-LWXRDYOCSA-N
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Description

(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is an organic compound characterized by its complex structure, which includes methoxymethylene and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of methoxymethylene and methoxyphenyl groups sets it apart from simpler compounds like methylcyclohexane and 4-methoxyphenethylamine.

Properties

CAS No.

86421-33-2

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

methyl (2E,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)6-5-7-14-8-10-15(20-3)11-9-14/h5-12H,1-4H3/b7-5-,13-6+,16-12+

InChI Key

VHMKGBYCXDBNFU-LWXRDYOCSA-N

Isomeric SMILES

C/C(=C\C=C/C1=CC=C(C=C1)OC)/C(=C\OC)/C(=O)OC

Canonical SMILES

CC(=CC=CC1=CC=C(C=C1)OC)C(=COC)C(=O)OC

Origin of Product

United States

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